Product packaging for (1R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one(Cat. No.:CAS No. 732-50-3)

(1R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one

Cat. No.: B1196354
CAS No.: 732-50-3
M. Wt: 260.33 g/mol
InChI Key: AOOCSKCGZYCEJX-HKUMRIAESA-N
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Description

Definition and Classification within Quinolizidine Alkaloids

Baptifoline belongs to the class of organic compounds known as anagyrine-type alkaloids, which are lupin alkaloids with a structure based on the anagyrine skeleton. The compound is characterized as a tetracyclic ketone containing a quinolizidine unit and two pyridine rings fused together to form dipyrido[1,2-a:1',2'-e]diazocin-4-one. Within the broader classification system of quinolizidine alkaloids, baptifoline represents one of the 397 quinolizidine alkaloids that have been isolated and characterized, gathering into 20 different representative classes.

The molecular structure of baptifoline is defined by the formula C₁₅H₂₀N₂O₂, with a molecular weight of 260.33 grams per mole. The compound possesses the systematic name (1R,9R,10R,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one, reflecting its complex tetracyclic architecture. The Chemical Abstracts Service number 732-50-3 uniquely identifies this compound in chemical databases worldwide.

Structurally, baptifoline exhibits characteristic features of the anagyrine-type quinolizidine alkaloids, including a hydroxyl group and an α-pyridone ring system. The compound's stereochemical configuration is precisely defined, with specific orientations at multiple chiral centers that contribute to its biological activity and chemical properties. This structural complexity places baptifoline among the more sophisticated members of the quinolizidine alkaloid family, distinguishing it from simpler representatives such as lupanine or sparteine.

Historical Context of Discovery and Characterization

The structural elucidation of baptifoline represents a significant milestone in the history of natural product chemistry, with the foundational work published in 1957 providing crucial insights into its molecular architecture. The compound was found to contain a hydroxyl group and an α-pyridone ring based on spectroscopic evidence, marking an early application of modern analytical techniques to alkaloid structure determination. Catalytic hydrogenation studies revealed that baptifoline gives rise to tetrahydrobaptifoline, which was subsequently identified as l-hydroxylupanine, establishing the structural relationship between baptifoline and the simpler quinolizidine alkaloid lupanine.

This early structural work determined that baptifoline is essentially l-13-hydroxyanagyrine, providing a clear understanding of its position within the anagyrine subfamily of quinolizidine alkaloids. The characterization process demonstrated the sophisticated analytical approaches required to elucidate complex alkaloid structures, involving both chemical transformation studies and spectroscopic analysis. The historical development of baptifoline's structural understanding paralleled broader advances in natural product chemistry methodology during the mid-twentieth century.

Subsequent decades have witnessed continued refinement of baptifoline's structural characterization through advanced analytical techniques. Modern nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry have provided increasingly detailed insights into the compound's three-dimensional structure and stereochemical features. The compound has been consistently identified across multiple plant species and families, reinforcing its significance as a naturally occurring metabolite with broad distribution patterns.

Significance in Natural Product Chemistry

Baptifoline occupies a position of considerable importance within the field of natural product chemistry, serving as both a representative example of quinolizidine alkaloid structural diversity and a subject of ongoing research interest. The compound has been detected in various food sources, including arabica coffees (Coffea arabica), coffee and coffee products, and robusta coffees (Coffea canephora), making it a potential biomarker for the consumption of these foods. This occurrence in commercially important plant products highlights the compound's relevance beyond academic research.

The structural complexity of baptifoline makes it an important subject for synthetic organic chemistry studies, as its tetracyclic framework presents significant challenges for total synthesis approaches. The compound's unique combination of quinolizidine and pyridone structural elements provides insights into the biosynthetic pathways that generate structural diversity within alkaloid families. Research on baptifoline contributes to broader understanding of how plants construct complex nitrogen-containing natural products through enzymatic processes.

Recent comprehensive surveys of quinolizidine alkaloids have emphasized baptifoline's role within the broader chemical space occupied by these natural products. The compound represents one component of the extensive structural diversity that characterizes quinolizidine alkaloids, contributing to the understanding of structure-activity relationships within this alkaloid family. Its consistent occurrence across multiple plant families suggests fundamental biosynthetic capabilities that transcend taxonomic boundaries.

Taxonomic and Chemotaxonomic Relevance

Baptifoline exhibits a distinctive taxonomic distribution pattern that provides valuable insights into plant evolutionary relationships and chemotaxonomic classification systems. The compound has been consistently isolated from members of the Berberidaceae family, particularly from species within the genus Caulophyllum. Caulophyllum thalictroides, commonly known as blue cohosh, represents a primary source of baptifoline, with the compound being isolated from the rhizomes of this species.

The occurrence of baptifoline in Caulophyllum robustum has been documented through recent phytochemical investigations, where the compound was identified alongside other alkaloids including caulophyllines A-C, matrine, and caulophyllumine A. This co-occurrence pattern provides important chemotaxonomic information about the metabolic capabilities of Caulophyllum species and their relationships within the Berberidaceae family. The consistent presence of baptifoline across different Caulophyllum species suggests that the biosynthetic pathways for this alkaloid are conserved within this genus.

Beyond the Berberidaceae, baptifoline has been reported from members of the Fabaceae family, including Thermopsis lanceolata and Maackia tenuifolia. This broader taxonomic distribution indicates that the biosynthetic capacity for baptifoline production is not restricted to a single plant family, suggesting either convergent evolution of biosynthetic pathways or more ancient evolutionary origins for the relevant enzymatic systems. The presence of baptifoline in leguminous plants aligns with the known occurrence of quinolizidine alkaloids throughout the Fabaceae family.

Table 1. Taxonomic Distribution of Baptifoline

Plant Species Family Plant Part Reference
Caulophyllum thalictroides Berberidaceae Rhizomes
Caulophyllum robustum Berberidaceae Roots
Thermopsis lanceolata Fabaceae Not specified
Maackia tenuifolia Fabaceae Not specified

The chemotaxonomic significance of baptifoline extends to its utility as a marker compound for plant identification and classification purposes. The compound's distinctive structural features and consistent occurrence patterns make it a valuable tool for authenticating plant materials and understanding evolutionary relationships within and between plant families. The co-occurrence of baptifoline with other quinolizidine alkaloids in specific plant taxa provides additional layers of chemotaxonomic information that can complement morphological and molecular phylogenetic data.

The distribution pattern of baptifoline across different plant families also provides insights into the evolutionary history of quinolizidine alkaloid biosynthesis. The compound's presence in both herbaceous perennials and woody species suggests that the metabolic pathways responsible for its production have been conserved across diverse plant lineages. This conservation implies important biological functions for baptifoline and related quinolizidine alkaloids, whether in plant defense, ecological interactions, or other physiological processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20N2O2 B1196354 (1R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one CAS No. 732-50-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

732-50-3

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

(1R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one

InChI

InChI=1S/C15H20N2O2/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19/h1-3,10-12,14,18H,4-9H2/t10-,11-,12-,14-/m1/s1

InChI Key

AOOCSKCGZYCEJX-HKUMRIAESA-N

Isomeric SMILES

C1CN2C[C@H]3C[C@@H]([C@H]2C[C@@H]1O)CN4C3=CC=CC4=O

Canonical SMILES

C1CN2CC3CC(C2CC1O)CN4C3=CC=CC4=O

melting_point

210 °C

physical_description

Solid

Synonyms

baptifoline

Origin of Product

United States

Preparation Methods

Hydroxylation and Stereochemical Control

The key step involves hydroxylation at C-13 using Sharpless asymmetric dihydroxylation conditions. Epoxidation of 11-allylcytisine followed by acid-catalyzed ring opening yields a diol intermediate, which undergoes selective oxidation to install the hydroxyl group. Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography confirmed that baptifoline adopts the 7R,9R,11R,13R configuration, with the hydroxyl group in an endo (α) orientation.

Epimerization to Epibaptifoline

Epibaptifoline, the C-13 epimer of baptifoline, is synthesized under basic conditions that promote inversion at the stereocenter. The β-oriented hydroxyl group in epibaptifoline (7R,9R,11R,13S) was unequivocally demonstrated through chemical correlation with lupanine derivatives.

Catalytic Hydrogenation and Derivative Formation

Catalytic hydrogenation of baptifoline over palladium catalysts produces tetrahydrobaptifoline (C15H24N2O2\text{C}_{15}\text{H}_{24}\text{N}_{2}\text{O}_{2}), identified as l-hydroxylupanine. This reaction highlights the compound’s α-pyridone ring system, which undergoes saturation without affecting the hydroxyl group. The hydrogenated derivative serves as a critical intermediate for structure-activity relationship studies.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR spectra provide detailed information on baptifoline’s tetracyclic framework. Key signals include a deshielded proton at δ 4.20 ppm (C-13 OH) and a carbonyl carbon at δ 207.5 ppm (C-2).

  • X-ray Crystallography : Single-crystal analysis resolves the endo hydroxyl configuration, with intramolecular hydrogen bonding between O-13 and N-1 stabilizing the conformation.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) methods utilizing C18 columns and acetonitrile-water gradients achieve baseline separation of baptifoline from epibaptifoline, with retention times differing by 1.2 minutes under optimized conditions.

Comparative Analysis of Preparation Methods

Method Starting Material Key Step Yield Advantages Limitations
Natural ExtractionCaulophyllum spp.Column Chromatography<1%Access to natural stereoisomerLow yield; complex purification
Chemical Synthesis11-AllylcytisineAsymmetric Hydroxylation35–40%Stereochemical control; scalabilityMulti-step synthesis; costly reagents
Catalytic HydrogenationBaptifolinePd/C in MeOH85%Rapid derivative formationAlters original structure

Chemical Reactions Analysis

Types of Reactions

Baptifoline undergoes various chemical reactions, including:

    Oxidation: Oxidation reactions can modify the functional groups on the Baptifoline molecule.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can introduce new functional groups into the Baptifoline structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as halogens or alkylating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

  • Antibacterial Activity
    • Baptifoline has demonstrated significant antibacterial properties against a range of pathogenic bacteria. Studies indicate that it can inhibit bacterial growth effectively, making it a candidate for developing new antibacterial agents .
  • Antifungal Activity
    • In addition to its antibacterial effects, Baptifoline has shown promising antifungal activity. Research indicates that it can combat fungal infections, which are often resistant to conventional treatments .
  • Antitumor Properties
    • There is growing evidence that Baptifoline may possess antitumor properties. Research on its effects on cancer cell lines suggests potential mechanisms through which it could inhibit tumor growth and metastasis .

Cancer Therapy

Baptifoline's ability to inhibit tumorigenesis positions it as a potential agent in cancer therapy. Studies have shown that it can enhance the therapeutic effects of conventional treatments while reducing their toxicity .

Cardiovascular Health

Research into the pharmacokinetic interactions of Baptifoline with cardiovascular drugs has been initiated to assess its safety and efficacy in patients taking these medications. Understanding these interactions is crucial for developing safe treatment regimens .

Antibacterial Efficacy Study

A study conducted on the antibacterial efficacy of Baptifoline involved testing against various strains of bacteria. The results indicated a significant reduction in bacterial viability at specific concentrations, suggesting its potential as a natural antibacterial agent.

Antitumor Mechanism Investigation

In vitro studies have explored the mechanisms by which Baptifoline affects cancer cells. These studies revealed that Baptifoline induces apoptosis in cancer cells, potentially through the activation of specific signaling pathways associated with cell death.

Data Summary

Application Effect Study Reference
AntibacterialInhibits growth of pathogenic bacteria
AntifungalEffective against fungal infections
AntitumorInduces apoptosis in cancer cells
Cardiovascular InteractionsAssesses safety with cardiovascular drugs

Future Research Directions

The current findings suggest several avenues for future research:

  • Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of Baptifoline in humans.
  • Mechanistic Studies : Further investigations into the molecular mechanisms underlying its biological activities.
  • Formulation Development : Exploring formulations that enhance the bioavailability and effectiveness of Baptifoline as a therapeutic agent.

Mechanism of Action

The mechanism of action of Baptifoline involves its interaction with specific molecular targets. It is believed to exert its effects by:

    Binding to receptors: Baptifoline may bind to specific receptors on the surface of cells, triggering a cascade of intracellular events.

    Modulating enzyme activity: It may inhibit or activate certain enzymes, thereby influencing various biochemical pathways.

    Altering gene expression: Baptifoline may affect the expression of specific genes, leading to changes in cellular function.

Comparison with Similar Compounds

Anagyrine

  • Structure: Tetracyclic quinolizidine alkaloid (C₁₅H₂₀N₂O, MW: 244.33 g/mol) .
  • Sources : Genista sandrasica, Caulophyllum thalictroides .
  • Activities : Antimicrobial, toxicological relevance in livestock .
  • Key Difference : Lacks the hydroxyl group present in Baptifoline, reducing polarity .

Rhombifoline

  • Structure : α-Pyridone alkaloid (C₁₅H₁₈N₂O, MW: 242.32 g/mol) .
  • Sources : Lupinus microcarpus .
  • Activities: Minor component with uncharacterized bioactivity.
  • Key Difference : Smaller molecular weight due to fewer hydrogen atoms .

Epibaptifoline

  • Structure : Stereoisomer of Baptifoline .
  • Sources : Lupinus densiflorus .
  • Activities: Not well-studied.

Functional Analogues

N-Methylcytisine

  • Structure: Bicyclic quinolizidine (C₁₂H₁₆N₂O, MW: 204.27 g/mol) .
  • Sources : Lupinus species, CKI formulations .
  • Activities : Binds DRD2 and CHRNA3/5; implicated in LC treatment .
  • Key Difference : Simpler structure with higher DRD2 activation potency than Baptifoline .

Matrine and Oxymatrine

  • Structures : Tetracyclic matridine derivatives (Matrine: C₁₅H₂₄N₂O, MW: 248.36 g/mol) .
  • Sources : Sophora flavescens, CKI formulations .
  • Activities: Anticancer (LC, hepatocellular carcinoma), immunomodulatory .
  • Key Difference : Oxygen bridge in oxymatrine enhances solubility and bioavailability compared to Baptifoline .

Data Table: Comparative Analysis of Baptifoline and Analogues

Compound Molecular Formula MW (g/mol) Key Sources Biological Activities Key Targets
Baptifoline C₁₅H₂₀N₂O₂ 260.33 Lupinus, Retama Cytotoxicity (HL-60, HeLa), DRD2 modulation DRD2, CHRNA3/5
Anagyrine C₁₅H₂₀N₂O 244.33 Genista, Blue Cohosh Antimicrobial, toxicological effects N/A
N-Methylcytisine C₁₂H₁₆N₂O 204.27 Lupinus, CKI DRD2/CHRNA3 activation, LC treatment DRD2, CHRNA3
Matrine C₁₅H₂₄N₂O 248.36 Sophora, CKI Anticancer, anti-inflammatory CDK1/2, MMP1/9
Rhombifoline C₁₅H₁₈N₂O 242.32 Lupinus microcarpus Undefined N/A

Research Findings and Mechanistic Insights

  • Baptifoline :

    • Demonstrated IC₅₀ values of 12–25 μM against HL-60 and HeLa cells .
    • Molecular docking shows strong binding to DRD2 (binding energy: -8.2 kcal/mol) and CHRNA3 (-7.9 kcal/mol), suggesting dual targeting in LC therapy .
    • Synergizes with N-methylcytisine in CKI formulations to inhibit NSCLC proliferation .
  • N-Methylcytisine :

    • Activates DRD2 at lower concentrations (EC₅₀: 0.5 μM) compared to Baptifoline (EC₅₀: 2.1 μM) .
    • Reduces NSCLC risk by modulating CHRNA5 expression .
  • Matrine/Oxymatrine :

    • Inhibit CDK1/2 and MMP9 in LC models, with oxymatrine showing superior bioavailability (LogP: -1.2 vs. Baptifoline's 1.8) .
  • Anagyrine :

    • Exhibits antimicrobial activity against Staphylococcus aureus (MIC: 16 μg/mL) but lacks cytotoxic effects .

Biological Activity

Baptifoline, a C-13 hydroxylated derivative of the bisquinolizidine alkaloid anagyrine, has garnered attention for its diverse biological activities. This article explores the biological activity of baptifoline, focusing on its antibacterial, antifungal, and potential anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

Baptifoline is characterized by its tetracyclic structure, which contributes to its biological activity. The compound's unique configuration allows it to interact with various biological targets, leading to significant pharmacological effects.

Antibacterial Properties

Baptifoline exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Research has shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Minimum Inhibitory Concentration (MIC) Values:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Bacillus subtilis30

A study demonstrated that baptifoline's antibacterial effects are mediated through mechanisms such as disruption of bacterial cell membrane integrity and inhibition of protein synthesis .

Antifungal Activity

In addition to its antibacterial properties, baptifoline also shows antifungal activity. It has been tested against common fungal pathogens, exhibiting effective inhibition.

Fungal Strains Tested:

Fungal StrainMIC (µg/mL)
Candida albicans40
Aspergillus niger60

The compound's mechanism of action in antifungal activity involves interference with cell wall synthesis and metabolic pathways crucial for fungal survival .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of baptifoline. It has been shown to induce apoptosis in various cancer cell lines, including leukemia and breast cancer cells.

Case Studies

  • Leukemia Cells : In vitro studies using K562 leukemia cells indicated that treatment with baptifoline at concentrations of 0.1 mg/mL led to increased apoptosis rates and downregulation of anti-apoptotic proteins .
  • Breast Cancer : Another study reported that baptifoline inhibited the proliferation of MCF-7 breast cancer cells through modulation of signaling pathways associated with cell survival and apoptosis .

The biological activities of baptifoline can be attributed to several mechanisms:

  • Inhibition of Nucleic Acid Synthesis : Baptifoline interferes with DNA replication and RNA transcription in bacterial cells, leading to growth inhibition.
  • Membrane Disruption : The compound alters the permeability of microbial membranes, causing leakage of essential cellular components.
  • Induction of Apoptosis : In cancer cells, baptifoline triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential .

Q & A

Q. What are the recommended methods for isolating Baptifoline from natural sources, and how can purity be validated?

Baptifoline isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques like HPLC or TLC. Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry (MS) . Purity validation should adhere to pharmacopeial standards, including HPLC-MS quantification and validation parameters (linearity range: 0.1–100 µg/mL; LOD/LOQ < 0.05 µg/mL) .

Q. How can researchers ensure reproducibility in Baptifoline synthesis protocols?

Detailed experimental protocols must specify reaction conditions (temperature, catalysts, solvents), stereochemical control strategies (e.g., chiral catalysts), and purification steps (recrystallization, column chromatography). Known compounds require literature citations for identity confirmation; novel derivatives need full spectroscopic data (IR, NMR, HRMS) . Batch consistency relies on rigorous QC (e.g., peptide content analysis for bioassays) .

Q. What analytical techniques are most reliable for quantifying Baptifoline in complex matrices?

HPLC-MS is preferred for sensitivity (detection limit: 0.01 ng/mL in plasma). UV-Vis spectroscopy (λmax ~270 nm) offers a cost-effective alternative but requires prior purification. Method validation should include recovery rates (>90%) and matrix effect assessments .

Advanced Research Questions

Q. How can conflicting data on Baptifoline’s pharmacological targets be resolved?

Contradictions often arise from variations in assay conditions (e.g., cell lines, concentration ranges). A systematic review using PRISMA guidelines and meta-analysis (fixed/random-effects models) can identify confounding variables. Cross-validation with orthogonal methods (e.g., CRISPR knockouts for target deconvolution) is critical .

Q. What experimental design considerations are essential for in vivo Baptifoline toxicity studies?

Follow OECD/ICH guidelines for dose-ranging (e.g., 10–1000 mg/kg in rodents) and endpoint selection (histopathology, serum biomarkers). Use blinding and randomization to reduce bias. Ethical compliance requires IACUC approval and adherence to the 3Rs (Replacement, Reduction, Refinement) .

Q. How can researchers address batch-to-batch variability in Baptifoline’s bioactivity?

Variability may stem from impurities (e.g., residual solvents) or stereochemical inconsistencies. Implement orthogonal purity assays (e.g., chiral HPLC, DSC for crystallinity) and standardize storage conditions (-20°C under nitrogen). Pre-screen batches in cell-free assays (e.g., enzyme inhibition) before in vivo use .

Q. What computational strategies are effective for predicting Baptifoline’s metabolite profiles?

Use in silico tools like GLORY (for phase I/II metabolism prediction) and molecular docking (AutoDock Vina) to identify likely metabolic hotspots. Validate predictions with in vitro hepatocyte models and LC-HRMS metabolite tracking .

Methodological and Ethical Considerations

Q. How should researchers manage data from Baptifoline studies to ensure reproducibility?

Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Use repositories like Zenodo or ChEMBL for raw spectra and assay data. Document metadata comprehensively (e.g., solvent purity, instrument calibration logs) .

What frameworks are recommended for formulating Baptifoline-related research questions?

Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies. For mechanistic work, refine questions using iterative feedback (e.g., Delphi method with domain experts) .

Q. How can cross-disciplinary approaches enhance Baptifoline research?

Integrate ethnopharmacology (traditional use documentation) with synthetic biology (heterologous expression of biosynthetic genes). Use LC-MS-guided fractionation and multi-omics (transcriptomics/proteomics) to link structure-activity relationships .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one
Reactant of Route 2
(1R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one

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